1-Butyryl-4-(2-chlorobenzyl)piperazine is a synthetic piperazine derivative. Piperazine derivatives constitute a broad class of chemical compounds characterized by a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This core structure allows for diverse substitutions, resulting in a wide array of pharmacological activities. These compounds are often explored for their potential applications in the central nervous system. []
1-Butyryl-4-(2-chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a butyryl group and a 2-chlorobenzyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, which include multi-step synthetic pathways involving piperazine and acylation reactions. It is often studied for its interactions with biological targets, including enzymes and receptors.
1-Butyryl-4-(2-chlorobenzyl)piperazine can be classified as:
The synthesis of 1-butyryl-4-(2-chlorobenzyl)piperazine typically involves:
A common synthetic route includes:
1-Butyryl-4-(2-chlorobenzyl)piperazine has a molecular formula of C_{13}H_{16}ClN and features:
Key structural data include:
1-Butyryl-4-(2-chlorobenzyl)piperazine can undergo several chemical reactions:
For example, hydrolysis may yield 4-(2-chlorobenzyl)piperazine and butyric acid, while nucleophilic substitution could lead to various derivatives by replacing the chlorine atom with other nucleophiles.
The mechanism of action for compounds like 1-butyryl-4-(2-chlorobenzyl)piperazine often involves:
Studies have shown that similar piperazine derivatives exhibit significant activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
1-Butyryl-4-(2-chlorobenzyl)piperazine is expected to have:
Relevant chemical properties include:
1-Butyryl-4-(2-chlorobenzyl)piperazine is primarily explored for its:
Piperazine derivatives have evolved from simple anthelmintic agents to privileged scaffolds in modern drug discovery. Their integration into pharmaceuticals surged in the mid-20th century, with early applications in antipsychotics (e.g., fluazine) and antidepressants. The scaffold’s versatility stems from its diazacycloalkane structure, which provides two protonatable nitrogen atoms (pKa ~9.5 and ~5.5) for salt formation, enhancing aqueous solubility and bioavailability. By 2023, over 40 FDA-approved drugs contained piperazine, spanning oncology, neurology, and infectious diseases [8]. For example, kinase inhibitors like palbociclib (2015) and antipsychotics like brexpiprazole (2015) leverage the piperazine ring for target engagement and pharmacokinetic optimization. The scaffold’s conformational flexibility allows it to adopt chair or boat configurations, enabling precise spatial positioning of pharmacophoric groups. This adaptability underpins its utility in structure-activity relationship (SAR) refinements, as seen in the evolution of CDK4/6 inhibitors (palbociclib to ribociclib) [8].
Table 1: Key Therapeutic Applications of Piperazine Derivatives
Drug Name | Year Approved | Therapeutic Area | Primary Target |
---|---|---|---|
Palbociclib | 2015 | Oncology (Breast Cancer) | CDK4/6 Kinase |
Vortioxetine | 2013 | Neurology (Depression) | Serotonin Receptors |
Dolutegravir | 2013 | Infectious Disease (HIV) | HIV Integrase |
Brexpiprazole | 2015 | Psychiatry (Schizophrenia) | Dopamine D2/Serotonin 5-HT1A |
The design of 1-butyryl-4-(2-chlorobenzyl)piperazine exemplifies strategic hybridization to optimize ligand-receptor interactions and physicochemical properties. The butyryl moiety (CH₃CH₂CH₂C=O) introduces a lipophilic handle that enhances membrane permeability and metabolic stability. Its carbonyl group engages in hydrogen bonding with target proteins, while the alkyl chain extends into hydrophobic pockets. Conversely, the 2-chlorobenzyl group contributes electronic and steric effects: the chlorine atom’s halogen bonding potential and the aromatic ring’s π-stacking capability. This combination balances the molecule’s hydrophilic-lipophilic equilibrium (logP ~2.5), critical for blood-brain barrier penetration in CNS-targeted therapies [1] [3].
The compound’s molecular formula (C₁₅H₂₁ClN₂O) and SMILES string (CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl) reveal key structural features. The butyryl chain adopts an extended conformation, minimizing steric clash with the piperazine ring, while the ortho-chlorine on the benzyl group prevents free rotation, stabilizing receptor binding. Synthetic routes often employ N-alkylation of piperazine intermediates like tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS: 190001-40-2), followed by deprotection and acylation [4]. Hybridization synergizes the pharmacophoric contributions of each moiety:
Piperazine-based hybrids are pivotal in multitarget drug design, addressing complex diseases like cancer, neurodegenerative disorders, and chronic pain. Their ability to concurrently modulate disparate biological targets stems from the scaffold’s conformational plasticity and ease of functionalization. For instance:
Table 2: Target Affinities of Piperazine Hybrids in Multitarget Therapeutics
Compound Class | Biological Targets | Affinity/Activity | Therapeutic Application |
---|---|---|---|
Piperazine-Thiosemicarbazone | Mycobacterial Enzymes | MIC: 3.13 μg/mL | Tuberculosis Treatment |
Coumarin-Piperazine | AChE/BuChE | IC₅₀: 1.2 μM (AChE) | Alzheimer’s Disease |
MOR Agonist/DOR Antagonist | µ/δ Opioid Receptors | Kᵢ(MOR): <10 nM | Pain Management |
Molecular docking studies validate these hybrids’ polypharmacology. For example, 4-chloro-2-(4-(4-sulfonyl)piperazin-1-yl)phenyl derivatives bind EGFR tyrosine kinase (docking score: −11.25 kcal/mol) and estrogen receptors, disrupting cancer proliferation pathways [6]. Similarly, piperazine-linked chalcones induce apoptosis in A549 lung cancer cells (IC₅₀ = 0.19 μM) via dual inhibition of tubulin and topoisomerase II [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1